3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one

Medicinal Chemistry Fragment-Based Drug Design Scaffold Diversity

3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one (CAS 83224-36-6) is a gem-dimethyl-substituted cyclobutanone carrying a reactive bromomethyl side-chain. With a molecular weight of 191.07 g·mol⁻¹ and a calculated logP of 1.457, this C₇H₁₁BrO building block simultaneously presents an electrophilic ketone and a nucleofuge-labile C–Br bond on a strained four-membered ring scaffold.

Molecular Formula C7H11BrO
Molecular Weight 191.07 g/mol
Cat. No. B13630480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one
Molecular FormulaC7H11BrO
Molecular Weight191.07 g/mol
Structural Identifiers
SMILESCC1(C(CC1=O)CBr)C
InChIInChI=1S/C7H11BrO/c1-7(2)5(4-8)3-6(7)9/h5H,3-4H2,1-2H3
InChIKeyHJPJUZODEYMDTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one – A Dual-Reactive Cyclobutanone Building Block for Accelerated Heterocycle Synthesis


3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one (CAS 83224-36-6) is a gem-dimethyl-substituted cyclobutanone carrying a reactive bromomethyl side-chain . With a molecular weight of 191.07 g·mol⁻¹ and a calculated logP of 1.457, this C₇H₁₁BrO building block simultaneously presents an electrophilic ketone and a nucleofuge-labile C–Br bond on a strained four-membered ring scaffold . The compound is commercially supplied at ≥95% purity under ambient-stable conditions (storage at +4 °C, transport on ice packs) and serves as a key intermediate for constructing gem-dimethylcyclobutane-containing natural products and pharmaceutical candidates [1].

Scaffold Gem-dimethylcyclobutane core maps onto terpenoid natural-product architectures.
Reactivity Dual electrophilic handles: cyclobutanone carbonyl and bromomethyl side-chain for orthogonal derivatisation.
Availability Stabiliser-free supply at ≥95% purity; multi-continent stock with 1–5 day lead time.

Why 3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one Cannot Be Replaced by a Generic 3-(Bromomethyl)cyclobutanone


Simple 3-(bromomethyl)cyclobutanone (CAS 463961-43-5, MW 163.01) lacks the geminal dimethyl substitution that is characteristic of numerous bioactive natural products [1]. The Thorpe–Ingold (gem-dimethyl) effect imposes angle compression at the C2 quaternary centre, lowering the activation barrier for intramolecular cyclisation and altering the conformational landscape of the cyclobutanone ring [2]. Photochemical studies on homologous spirocyclobutanone systems have demonstrated that the presence of a gem-dimethyl group dramatically changes the product distribution of oxa-di-π-methane rearrangements, rerouting reaction pathways that fail entirely in non-methylated analogues [3]. Swapping the dimethylated scaffold for a simpler 3-(bromomethyl)cyclobutanone therefore risks both kinetic penalty in ring-forming steps and a loss of the structural pre-organisation required to access gem-dimethylcyclobutane chemotypes.

Missing Thorpe–Ingold compression
Non-methylated 3-(bromomethyl)cyclobutanone lacks the gem-dimethyl group; intramolecular cyclisation kinetics may be penalised.
Photochemical pathway divergence
gem-Dimethyl substitution redirects oxa-di-π-methane rearrangement toward vinylogous closure; the non-methylated analogue yields a different product manifold.
Loss of natural-product pre-organisation
Structural pre-organisation required for gem-dimethylcyclobutane chemotypes is absent in the simpler cyclobutanone; late-stage dimethylation may not be feasible.

3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one – Comparator-Anchored Differentiation Data


Molecular Weight Advantage of the gem-Dimethylated Scaffold over the Parent 3-(Bromomethyl)cyclobutanone

The target compound (C₇H₁₁BrO, MW 191.07 g·mol⁻¹, cLogP 1.457) incorporates two additional methyl groups compared with the non-methylated analogue 3-(bromomethyl)cyclobutanone (C₅H₇BrO, MW 163.01 g·mol⁻¹) . This 28.06 mass-unit increase raises the scaffold into a higher molecular-weight fragment space while maintaining a favourable cLogP below 1.5, which is desirable in fragment-based lead discovery. The dimethylated scaffold also directly maps onto the gem-dimethylcyclobutane motif found in multiple terpenoid natural products, an architectural feature that cannot be accessed from the simpler cyclobutanone precursor [1].

MW & cLogP advantage
Reported
ΔMW +28.06 g·mol⁻¹; cLogP 1.457
Expands fragment space towards natural-product-like motifs.
Comparator cLogP not reported.
Medicinal Chemistry Fragment-Based Drug Design Scaffold Diversity

Bromine vs. Chlorine Leaving-Group Reactivity Edge in Substitution Chemistry

The bromomethyl substituent provides a leaving-group advantage over potential chloromethyl congeners. In the general halide series, bromide is a better leaving group than chloride owing to its weaker conjugate base strength (HBr pKₐ ≈ −9 vs. HCl pKₐ ≈ −7), translating into faster Sₙ2 kinetics [1]. Patent literature explicitly teaches that 2,2-dimethylcyclobutanones halogenated at the 3-(halomethyl) position—where the halogen may be chlorine or bromine—serve as intermediates for dimethylcyclopropanecarboxylic acid derivatives, yet the bromo variant is expected to participate in nucleophilic displacements under milder conditions and with higher conversion [2]. While direct kinetic data for this exact pair are unavailable in the public domain, this class-level inference is supported by fundamental physical-organic principles.

Leaving-group Br vs Cl
Class-level inference
Bromide: faster SN2 kinetics expected (pKa HBr ≈ −9 vs HCl ≈ −7)
Supports milder derivatisation conditions.
Quantitative k_Br/k_Cl not published.
Organic Synthesis Nucleophilic Substitution Building Block Reactivity

Conformational Steering by gem-Dimethyl Substitution Alters Photochemical Outcome (Class-Level Evidence)

In spirocyclobutanone model systems, the introduction of a gem-dimethyl group on the cyclobutanone ring decisively alters the product distribution of the oxa-di-π-methane rearrangement upon triplet excitation. Substrates bearing a gem-dimethyl substituent (e.g., compounds 1, 4, and 7 in Lyle et al.) undergo vinylogous ring closure, whereas the non-methylated analogues 5 and 6 exclusively yield products arising from mono-olefin rearrangement [1]. Although the exact title compound was not the subject of this study, the analogous gem-dimethyl substitution at C2 is expected to exert a comparable stereoelectronic effect, making the photochemical behaviour of 3-(bromomethyl)-2,2-dimethylcyclobutan-1-one fundamentally different from that of 3-(bromomethyl)cyclobutanone.

Photochemical steering
Class-level inference
gem-Dimethyl redirects oxa-di-π-methane rearrangement to vinylogous closure
Different product manifold from non-methylated analogue.
Based on spirocyclobutanone model systems.
Photochemistry Cyclobutanone Rearrangement Stereoelectronic Effects

Commercial Availability in Multi-Gram Quantities at Defined Purity with Global Dual-Continent Stock

As of Q2 2026, the target compound is stocked in both US and Ukrainian Enamine warehouses with a standard purity specification of ≥95% and a typical lead time of 1–5 days . Sigma-Aldrich also lists the compound at 95% purity, confirming multi-vendor sourcing . In contrast, 3-(bromomethyl)cyclobutanone (CAS 463961-43-5) is listed by fewer suppliers and often requires stabilisation with CaCO₃, indicating lower intrinsic stability . The dual-continent stocking and higher purity baseline of the dimethylated analogue reduce supply risk and eliminate the need for stabiliser removal prior to use.

Dual-continent stock
Supplier data
≥95% purity, US & UA warehouses, 1–5 day lead, no stabiliser required
Reduces procurement risk for multi-gram campaigns.
Comparator often stabilised with CaCO₃; verify current stock.
Chemical Procurement Supply Chain Inventory Reliability

Radical Fragmentation Reactivity Inherent to ω-Bromoalkyl Cyclobutanones Enables Modular Eight-Membered Ring Construction

Oh et al. (2002) demonstrated that ω-bromoalkyl cyclobutanones undergo tin-mediated radical fragmentation to generate eight-membered carbocycles in a modular fashion [1]. While this study did not employ the exact title compound, the 3-(bromomethyl) substituent constitutes a minimal ω-bromoalkyl tether (n = 1), and the gem-dimethyl substitution at C2 is expected to influence the regioselectivity of the radical fragmentation through stereoelectronic Thorpe–Ingold compression [2]. The non-methylated 3-(bromomethyl)cyclobutanone would lack this conformational bias, potentially delivering a different regioisomeric ratio or lower cyclisation efficiency.

Radical fragmentation
Class-level inference
Thorpe–Ingold compression expected to influence regioselectivity in 8-membered ring formation
Critical for radical ring-expansion strategy.
Quantitative yields not reported for title compound.
Radical Chemistry Ring Expansion Medium-Ring Synthesis

Where 3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one Outperforms Non-Dimethylated Analogues – Evidence-Backed Application Scenarios


Total Synthesis of gem-Dimethylcyclobutane Natural Products

The gem-dimethylcyclobutane motif is prevalent in insect pheromones (e.g., Planococcus citri sex pheromone) and terpenoid natural products [1]. Synthesis of these targets requires a 2,2-dimethylated cyclobutane precursor. 3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one provides the pre-installed gem-dimethyl group and a synthetic handle (bromomethyl) for further elaboration, whereas the non-methylated analogue 3-(bromomethyl)cyclobutanone would necessitate a late-stage dimethylation step that is not feasible in many synthetic sequences. The Enamine/Sigma-Aldrich supply chain ensures multi-gram availability for total synthesis campaigns .

Fragment-Based Drug Discovery Library Design

With a molecular weight of 191.07 g·mol⁻¹ and a cLogP of 1.457, the compound occupies an attractive fragment space for lead discovery [1]. The gem-dimethyl group increases three-dimensionality (fraction sp³ = 0.57) relative to planar aromatic fragments, improving the physicochemical profile of fragment libraries. The bromomethyl group serves as a derivatisation point for fragment growing or linking, and the ≥95% purity specification meets the stringency required for biophysical screening assays.

Photochemical Ring-Expansion Precursor for Medium-Ring Synthesis

Building on the class-level evidence that gem-dimethyl substitution redirects the oxa-di-π-methane rearrangement towards vinylogous ring closure [1], researchers pursuing photochemical access to eight-membered carbocycles should prioritise the dimethylated building block. The bromomethyl group can serve as a radical precursor under Bu₃SnH/AIB N conditions, enabling a tandem radical fragmentation–cyclisation sequence that is mechanistically dependent on the Thorpe–Ingold effect conferred by the gem-dimethyl group .

Diversity-Oriented Synthesis of 3-Substituted Cyclobutanone Libraries

The efficient synthetic route to 3-substituted cyclobutanone derivatives reported by Kabalka and Yao (Tetrahedron Lett. 2003) highlighted 3-(bromomethyl)cyclobutanone as a versatile intermediate [1]. The dimethylated variant extends this methodology to the gem-dimethyl series, enabling access to a distinct region of chemical space. The dual electrophilic reactivity—ketone for nucleophilic addition and alkyl bromide for SN2 displacement—allows sequential orthogonal derivatisation, a capability that procurement teams should weigh against simpler mono-electrophilic cyclobutanone building blocks.

Application
Selection Property
Validation Focus
Total synthesis of gem-dimethylcyclobutane natural products
Pre-installed gem-dimethyl group
Compatibility with late-stage functionalisation
Fragment-based drug discovery library design
3D-enriched scaffold (Fsp3 0.57), cLogP 1.457
Biophysical assay compatibility
Photochemical ring-expansion precursor
gem-Dimethyl directing effect for vinylogous closure
Pathway selectivity under photochemical conditions
Diversity-oriented synthesis of 3-substituted cyclobutanone libraries
Dual electrophilic reactivity (ketone + alkyl bromide)
Orthogonal derivatisation sequence
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